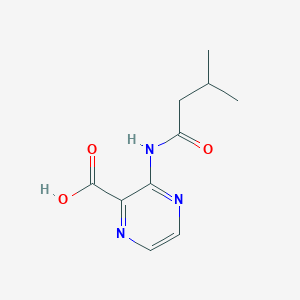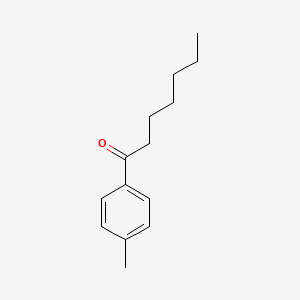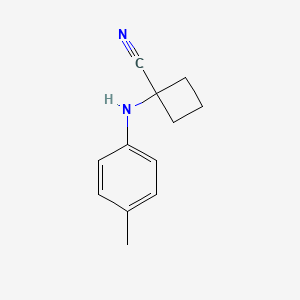
Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group attached to a cyclopentyl group with a hydroxymethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate typically involves the esterification of 4-(cyclopentyl(hydroxy)methyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield. The purification process may involve additional steps such as distillation and chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(cyclopentyl(carboxy)methyl)benzoic acid.
Reduction: 4-(cyclopentyl(hydroxy)methyl)benzyl alcohol.
Substitution: Corresponding amides or thioesters.
科学研究应用
Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the benzoate ester can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl 4-(hydroxymethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(hydroxymethyl)benzoate: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentyl 4-(hydroxymethyl)benzoate: Similar structure but with a cyclopentyl ester group instead of an ethyl ester.
Uniqueness
Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate is unique due to the presence of both a cyclopentyl group and an ethyl ester group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
ethyl 4-[cyclopentyl(hydroxy)methyl]benzoate |
InChI |
InChI=1S/C15H20O3/c1-2-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-4-6-11/h7-11,14,16H,2-6H2,1H3 |
InChI 键 |
FNTTZJDNRAIUNF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C2CCCC2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(Bromomethyl)thiophen-2-yl]ethan-1-one](/img/structure/B8625485.png)








![2-Hydroxybenzo[d]thiazole-5-carbonitrile](/img/structure/B8625546.png)


![Cyclohexanone, 2-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B8625570.png)

